

The Phthalazinone Core: A Privileged Scaffold in Modern Drug Discovery

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Compound of Interest

Compound Name: 4-(pyridin-4-ylmethyl)phthalazin-1(2H)-one

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

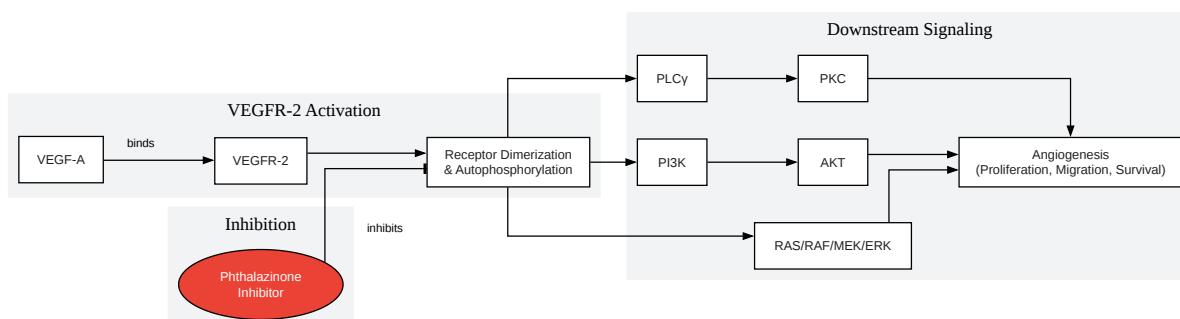
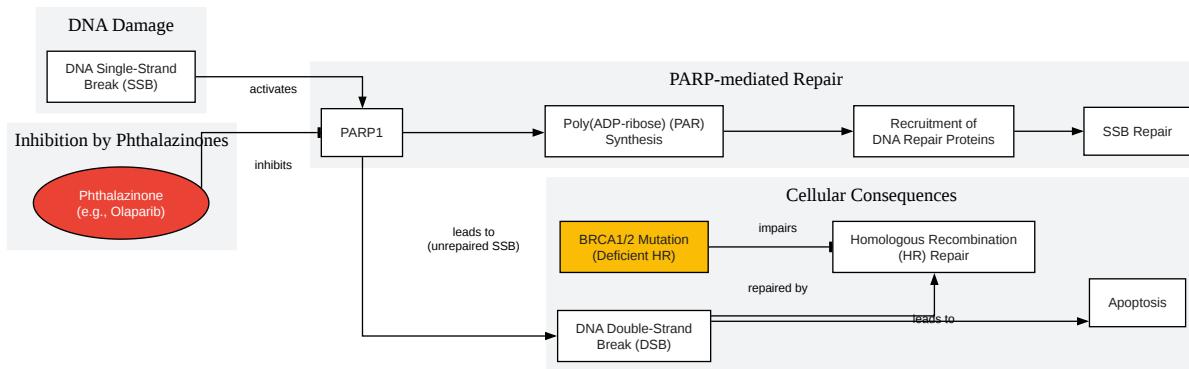
The phthalazinone core, a bicyclic aromatic heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry. Its rigid structure and synthetic tractability have allowed for the development of a diverse array of derivatives with a wide spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the pharmacological profile of the phthalazinone core, with a focus on its applications in oncology, inflammation, and neurodegenerative diseases. Quantitative data is presented in structured tables for comparative analysis, and detailed experimental protocols for key assays are provided. Furthermore, critical signaling pathways and experimental workflows are visualized using the DOT language to facilitate a deeper understanding of the underlying mechanisms and methodologies.

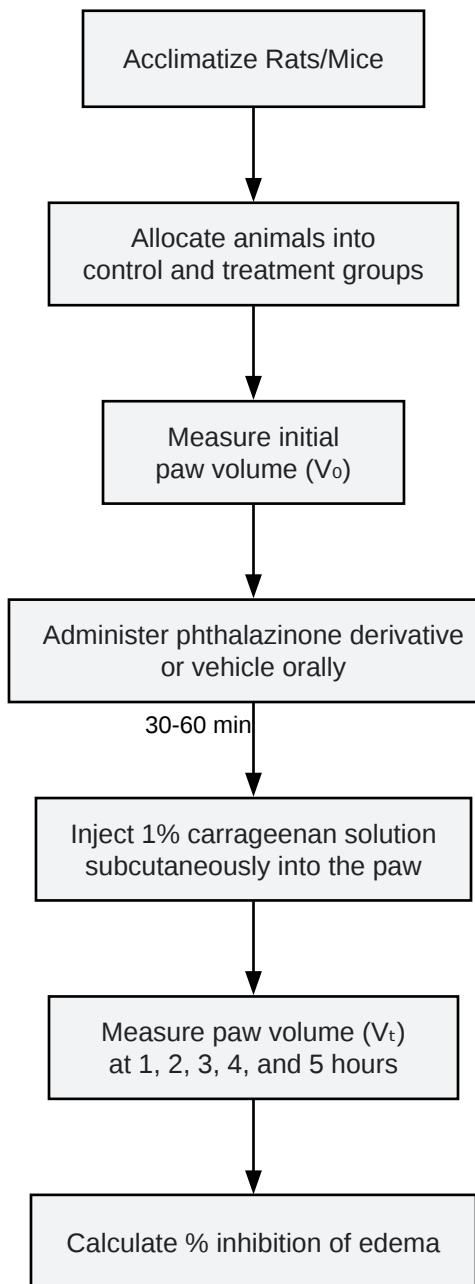
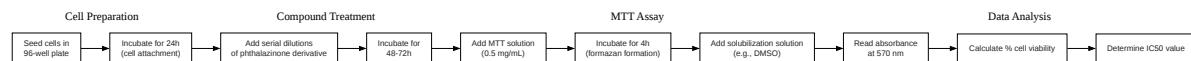
Anticancer Activity of Phthalazinone Derivatives

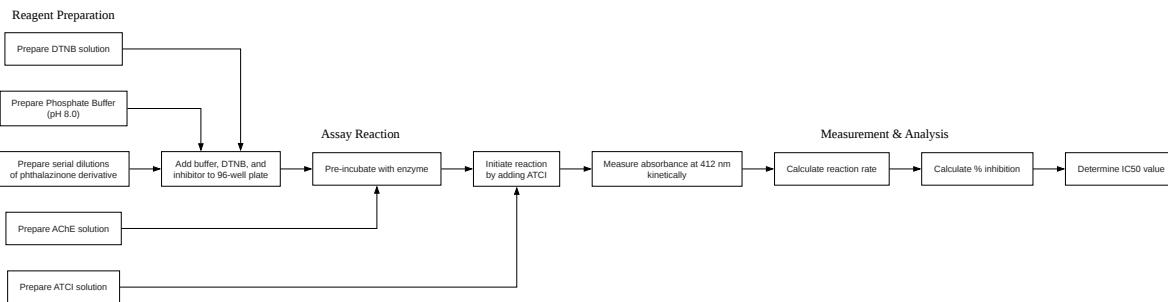
The phthalazinone scaffold is a cornerstone in the development of targeted anticancer therapies. Derivatives have shown significant efficacy in inhibiting key enzymes involved in cancer cell proliferation and survival, most notably Poly(ADP-ribose) polymerase (PARP) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

PARP Inhibition

Phthalazinone-based PARP inhibitors, such as the FDA-approved drug Olaparib, have revolutionized the treatment of certain cancers, particularly those with BRCA1/2 mutations. PARP enzymes are crucial for the repair of single-strand DNA breaks (SSBs). Inhibition of PARP leads to the accumulation of SSBs, which are converted to more lethal double-strand breaks (DSBs) during DNA replication. In cancer cells with deficient homologous recombination (HR) repair pathways (e.g., due to BRCA mutations), these DSBs cannot be efficiently repaired, leading to genomic instability and cell death through a process known as synthetic lethality.





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Phone: (601) 213-4426
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